molecular formula C8H6ClFO B7968386 (2-Chloro-5-fluorophenyl)acetaldehyde

(2-Chloro-5-fluorophenyl)acetaldehyde

Cat. No.: B7968386
M. Wt: 172.58 g/mol
InChI Key: LQFUQHXZMCTNCP-UHFFFAOYSA-N
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Description

(2-Chloro-5-fluorophenyl)acetaldehyde (CAS 1256482-24-2) is a fluorinated and chlorinated aromatic building block of high interest in advanced organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 8 H 6 ClFO and a molecular weight of 172.58 g/mol, is characterized by its aldehyde functional group, which offers a versatile handle for further chemical transformations, such as condensations and ring-forming reactions . The strategic incorporation of both chlorine and fluorine atoms into organic molecules is a established practice in drug development to fine-tune the properties of bioactive compounds . Specifically, fluorinated phenylalanine derivatives are a significant class of compounds studied for their ability to modulate the bioavailability, metabolic stability, and conformational properties of peptides and therapeutic proteins . As an intermediate, this compound can be utilized in the synthesis of such complex molecules, including fluorinated phenylalanines, which have applications as enzyme inhibitors and in the development of peptide-based vaccines . Furthermore, related 2-chloro-5-fluoro phenol structures have demonstrated promising antibacterial activity in research settings, highlighting the potential of this compound scaffold in developing new anti-infective agents . This product is offered with a purity of 97% . Researchers should note that this chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling instructions. This compound is classified as harmful and may cause skin and serious eye irritation, as well as respiratory irritation .

Properties

IUPAC Name

2-(2-chloro-5-fluorophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFUQHXZMCTNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Chloro-5-fluorophenyl)acetaldehyde is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C8H8ClF
  • Molecular Weight : 174.6 g/mol
  • CAS Number : 1505291-35-9

The structure of this compound features a chloro and a fluorine substituent on the phenyl ring, which plays a crucial role in its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1-2 µg/mL
Enterococcus faecalis1-2 µg/mL
Escherichia coli2-8 µg/mL
Salmonella enterica2-8 µg/mL

The compound's hydrophobic nature enhances its ability to penetrate bacterial membranes, contributing to its antibacterial efficacy .

2. Anti-inflammatory Properties

This compound has been studied for its potential anti-inflammatory effects. It is believed to inhibit enzymes involved in inflammatory pathways, such as lipoxygenases.

A study demonstrated that derivatives containing similar structural motifs showed potent inhibition of the enzyme 15-lipoxygenase, with IC50 values indicating strong activity .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit the activity of tyrosine kinases, such as c-Abl, which are implicated in various diseases including cancer .
  • Radical Scavenging : It exhibits antioxidant properties, capable of scavenging free radicals and reducing oxidative stress .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other compounds for antibacterial activity. Results indicated that it had superior efficacy against certain strains compared to standard antibiotics like Penicillin G .

Case Study 2: Anti-inflammatory Evaluation

In vitro assays were conducted on macrophages treated with this compound. The results showed a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Pharmaceutical Development

(2-Chloro-5-fluorophenyl)acetaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are studied for their potential therapeutic effects against diseases such as cancer and bacterial infections. The compound's structure allows for modifications that can enhance biological activity or reduce toxicity.

  • Case Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against Staphylococcus aureus and Candida albicans at concentrations as low as 10 μg/mL .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly herbicides and fungicides. Its chemical properties allow it to interact effectively with biological systems in plants, making it a valuable component in agricultural formulations.

  • Case Study : Research indicated that modifications of this compound led to the synthesis of effective herbicides that demonstrated enhanced efficacy compared to traditional compounds .

Material Science

In material science, this compound is explored for its potential use in synthesizing specialty chemicals and polymers. The unique properties imparted by its halogen substituents can influence the physical characteristics of materials.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structure. The positioning of the chloro and fluoro groups significantly affects its interaction with biological targets.

Substituent PositionEffect on Activity
Para positionIncreased potency against pathogens
Ortho positionReduced activity compared to para

Fluorine substitution has been noted to enhance biological activity, leading to significant increases in potency against various targets .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

Reagent/ConditionsProductYield/Notes
KMnO₄ (acidic medium)(2-Chloro-5-fluorophenyl)acetic acidHigh yield (>85%)
CrO₃ (H₂SO₄, acetone)(2-Chloro-5-fluorophenyl)acetic acidModerate yield (~70%)

Mechanistic Insight : Oxidation proceeds via the formation of a geminal diol intermediate, followed by further oxidation to the carboxylic acid. The electron-withdrawing Cl and F substituents stabilize the intermediate, enhancing reaction efficiency .

Reduction Reactions

The aldehyde group is reduced to primary alcohols using hydride-based reagents:

Reagent/ConditionsProductYield/Notes
NaBH₄ (MeOH, 0°C)(2-Chloro-5-fluorophenyl)ethanolHigh yield (>90%)
LiAlH₄ (dry ether, reflux)(2-Chloro-5-fluorophenyl)ethanolQuantitative yield

Steric Effects : The bulky halogen substituents minimally hinder hydride attack due to the aldehyde’s planar geometry.

Nucleophilic Addition and Schiff Base Formation

The aldehyde reacts with primary amines to form Schiff bases, critical for pharmaceutical intermediates:

Amine ReagentProductApplication
AnilineN-Phenylimine derivativeAnticancer studies
EthylenediamineBis-Schiff base complexCatalyst ligand

Key Condition : Reactions are conducted in ethanol under reflux, achieving >80% conversion . The electron-withdrawing substituents increase electrophilicity, accelerating imine formation.

Condensation Reactions

The compound participates in aldol and Claisen-Schmidt condensations:

Partner CompoundProductConditions
Acetophenoneα,β-Unsaturated ketoneNaOH, ethanol, 60°C
CyclohexanoneCross-aldol adductLDA, THF, -78°C

Selectivity : The aldehyde’s reactivity is enhanced in basic media, favoring enolate formation with ketones .

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions activated by halogen directing effects:

ReactionPosition SubstitutedMajor Product
Nitration (HNO₃/H₂SO₄)Para to Cl2-Chloro-5-fluoro-4-nitro derivative
Bromination (Br₂/FeBr₃)Ortho to Cl2-Chloro-5-fluoro-3-bromo derivative

Directing Effects : The Cl (ortho/para-directing) dominates over F (meta-directing), leading to substitution at the ortho position relative to Cl.

Michael Addition Reactions

The aldehyde acts as a Michael acceptor in conjugate additions:

NucleophileProductConditions
Malononitrileβ-Substituted nitrileK₂CO₃, DMF, 25°C
Diethylamineβ-Amino aldehydeEtOH, reflux

Reactivity : The electron-deficient aldehyde facilitates nucleophilic attack at the β-position .

Halogenation and Functionalization

Further halogenation introduces additional substituents:

Reagent/ConditionsProductYield
Cl₂ (FeCl₃ catalyst)2,5-Dichloro-4-fluorophenylacetaldehyde65%
NBS (light, CCl₄)Brominated side-product55%

Limitations : Harsh conditions may lead to side reactions, including aldehyde oxidation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2-Chloro-5-fluorophenyl)acetaldehyde with structurally related compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Functional Group Key Properties/Applications
This compound C₈H₆ClFO 172.58 2-Cl, 5-F Acetaldehyde (–CH₂CHO) Likely precursor for Schiff bases, pharmaceuticals
2-Chloro-5-fluorobenzaldehyde C₇H₄ClFO 158.56 2-Cl, 5-F Benzaldehyde (–CHO) Intermediate in drug synthesis
(2-Chloro-5-fluorophenyl)difluoroacetic acid C₈H₄ClF₃O₂ 232.57 2-Cl, 5-F Carboxylic acid (–COOH) Potential use in agrochemicals
Acetaldehyde (reference) C₂H₄O 44.05 Aldehyde (–CHO) Volatile, involved in wine aromas
Key Observations:

Functional Group Influence :

  • The acetaldehyde group in the target compound increases its molecular weight compared to benzaldehyde analogs. This group enhances nucleophilic reactivity (e.g., in condensation reactions) but may reduce stability compared to carboxylic acid derivatives .
  • The carboxylic acid derivative exhibits higher molecular weight and polarity, likely improving solubility in polar solvents compared to aldehydes .

Halogen Effects: The 2-Cl and 5-F substituents create an electron-deficient aromatic ring, directing electrophilic substitution reactions to the para position relative to the halogens. This electronic effect is critical in synthetic pathways . In atmospheric studies, halogenated aldehydes like acetaldehyde derivatives may exhibit altered degradation pathways due to increased resistance to oxidation compared to non-halogenated counterparts .

Reactivity and Stability

  • Oxidation Sensitivity :
    The acetaldehyde group is prone to oxidation, forming carboxylic acids. In contrast, benzaldehyde derivatives (e.g., 2-Chloro-5-fluorobenzaldehyde) are less susceptible due to conjugation with the aromatic ring .
  • Synthetic Utility :
    this compound’s aldehyde group enables condensation reactions (e.g., forming imines for pharmaceutical intermediates), while the difluoroacetic acid analog is better suited for salt formation or coordination chemistry .

Environmental and Industrial Relevance

  • Atmospheric Behavior :
    Acetaldehyde derivatives can form artifacts in atmospheric sampling systems, as seen in studies where Teflon tubing interactions led to acetaldehyde contamination . Halogenation may mitigate such artifacts by reducing volatility .
  • Biological Systems :
    In fermentation, acetaldehyde levels are strain-dependent in S. cerevisiae, suggesting that microbial metabolism of halogenated analogs could vary significantly .

Preparation Methods

Benzylic Bromination of 2-Chloro-5-fluorotoluene

The synthesis begins with 2-chloro-5-fluorotoluene, where the methyl group undergoes bromination to form 2-chloro-5-fluorobenzyl bromide. This step parallels methodologies described in the preparation of 2-chloro-4-fluoro-5-nitrobenzaldehyde. Using N-bromosuccinimide (NBS) as the brominating agent in 1,2-dichloroethane, with benzoyl peroxide as a radical initiator, achieves selective benzylic bromination at 60–80°C over 6–8 hours. The reaction mixture is quenched with ice water, and the product is extracted using dichloromethane, yielding 2-chloro-5-fluorobenzyl bromide with approximately 75–85% efficiency.

Oxidation to Acetaldehyde via Kornblum Reaction

The bromide intermediate is oxidized to the aldehyde using the Kornblum oxidation , which employs dimethyl sulfoxide (DMSO) and sodium bicarbonate at 120–150°C. This method converts benzylic halides to aldehydes without over-oxidation to carboxylic acids. After 4–6 hours, the reaction is cooled, diluted with water, and extracted with ethyl acetate. Chromatographic purification yields (2-chloro-5-fluorophenyl)acetaldehyde with a purity >95% and a total yield of 65–70% from toluene.

Grignard Reaction-Mediated Synthesis

Formation of 2-Chloro-5-fluorobenzyl Magnesium Bromide

In this route, 2-chloro-5-fluorobenzyl chloride is reacted with magnesium turnings in tetrahydrofuran (THF) under inert conditions to generate the Grignard reagent. The exothermic reaction requires careful temperature control (0–10°C) to prevent decomposition. The resulting organomagnesium intermediate is highly reactive toward electrophiles.

Reaction with Formaldehyde and Oxidation

The Grignard reagent is treated with paraformaldehyde at −20°C to form 2-chloro-5-fluorophenethyl alcohol after acidic workup. Subsequent oxidation using pyridinium chlorochromate (PCC) in dichloromethane at room temperature converts the alcohol to the aldehyde. This two-step process achieves a moderate yield of 50–60%, with the PCC oxidation avoiding over-oxidation to the carboxylic acid.

Cyanide Substitution and Stephen Reduction

Nucleophilic Substitution with Potassium Cyanide

Starting from 2-chloro-5-fluorobenzyl chloride, reaction with potassium cyanide in dimethylformamide (DMF) at 80°C for 12 hours produces 2-chloro-5-fluorophenylacetonitrile. The nitrile is isolated via distillation under reduced pressure, yielding 80–85% of the intermediate.

Stephen Reduction to Aldehyde

The nitrile undergoes Stephen reduction , where stannous chloride in hydrochloric acid generates an imine intermediate, which is hydrolyzed to the aldehyde using aqueous sodium hydroxide. This method, though effective, requires stringent control of hydrolysis conditions to prevent side reactions, resulting in a final yield of 55–60%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/CatalystsYield (%)Purity (%)AdvantagesLimitations
Bromination-Oxidation2-Chloro-5-fluorotolueneNBS, DMSO, NaHCO365–70>95High scalability, minimal byproductsRequires hazardous brominating agents
Grignard-Oxidation2-Chloro-5-fluorobenzyl ClMg, Paraformaldehyde, PCC50–6090Avoids halogenation stepsLow yield, sensitive reaction conditions
Cyanide-Reduction2-Chloro-5-fluorobenzyl ClKCN, SnCl2, HCl55–6085Simple nitrile formationToxic intermediates, multi-step process

Industrial-Scale Considerations

Catalyst Optimization for Hydrogenation

The use of Pd-C catalysts and HZSM-5 molecular sieves , as demonstrated in the synthesis of pyrrole derivatives, could enhance the efficiency of reduction steps in large-scale production. These systems improve selectivity and reduce reaction times during hydrogenation or cyclization stages.

Solvent and Temperature Effects

Ethyl acetate and 1,4-dioxane, highlighted in patent literature, are preferred solvents due to their balance of polarity and boiling points, facilitating easy separation and recycling. Reactions conducted at 60–90°C ensure optimal kinetics without compromising thermal stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-5-fluorophenyl)acetaldehyde?

  • Methodological Answer : Synthesis typically involves functionalizing a pre-chlorinated and fluorinated benzaldehyde precursor. For example, 2-chloro-5-fluorobenzaldehyde (CAS 5527-95-7) can undergo a nucleophilic substitution or cross-coupling reaction to introduce the acetaldehyde moiety. Purification via column chromatography or recrystallization is critical due to potential byproducts from halogenated intermediates .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm the aldehyde proton (δ ~9-10 ppm) and aromatic substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction with software like SHELXL or ORTEP-3 can resolve stereochemical ambiguities .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Chlorinated and fluorinated aromatic aldehydes may release toxic vapors. Use fume hoods, PPE (gloves, goggles), and monitor for respiratory irritation. Refer to safety protocols for structurally similar compounds like 2-chlorophenol (CAS 95-57-8), which mandates emergency medical observation post-exposure .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Validate experimental NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)). Cross-reference with X-ray crystallography data to confirm spatial arrangements of substituents .

Q. What experimental design considerations are critical for studying its reactivity in aqueous environments?

  • Methodological Answer : Acetaldehyde derivatives are prone to hydration or trimerization. Use inert atmospheres (N₂/Ar) and anhydrous solvents. For aqueous studies, stabilize the compound with inhibitors (e.g., sodium azide) and employ real-time monitoring via HPLC or PTR-MS to track degradation .

Q. How can researchers differentiate its photochemical behavior from simpler aldehydes like acetaldehyde?

  • Methodological Answer : The chloro-fluorophenyl group introduces π→π* and n→π* transitions. Use UV-Vis spectroscopy combined with computational methods (e.g., TD-DFT) to map excited states. Compare with oxygen K-edge XAS data for acetaldehyde (peaks at 531.5 eV for 1sO→π*) to identify substituent-specific shifts .

Q. What strategies mitigate challenges in crystallizing halogenated acetaldehydes?

  • Methodological Answer : Halogen atoms often disrupt crystal packing. Use slow vapor diffusion with mixed solvents (e.g., DCM/hexane) or co-crystallization agents. For persistent issues, employ cryo-crystallography (100 K) to stabilize weak intermolecular interactions .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in adsorption studies (e.g., Langmuir isotherm deviations)?

  • Methodological Answer : Non-ideal adsorption may stem from surface heterogeneity or competing reactions. Perform breakthrough experiments under controlled humidity and validate with multiple isotherm models (e.g., Freundlich). Use GC-MS to detect trace byproducts from side reactions .

Q. What analytical techniques best quantify trace amounts in environmental samples?

  • Methodological Answer : DNPH derivatization followed by HPLC-UV provides high sensitivity (LOD ~0.02 ppb). Cross-validate with PTR-MS (m/z 45 signal) but account for interference from other aldehydes. Calibrate using isotopically labeled internal standards (e.g., ¹³C-acetaldehyde) .

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